Lobetyolin
Description
Unii-yjz71tro1X is a natural product found in Platycodon grandiflorus with data available.
See also: Codonopsis pilosula root (part of).
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(4E,6R,7R,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O8/c1-2-3-4-5-7-10-14(23)15(11-8-6-9-12-21)27-20-19(26)18(25)17(24)16(13-22)28-20/h2-3,8,11,14-26H,6,9,12-13H2,1H3/b3-2+,11-8+/t14-,15-,16-,17-,18+,19-,20-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMUDYVKKPDZHS-MXFZCOKBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC#CC#CC(C(C=CCCCO)OC1C(C(C(C(O1)CO)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C#CC#C[C@H]([C@@H](/C=C/CCCO)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129277-38-9 | |
Record name | Lobetyolin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129277389 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LOBETYOLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJZ71TRO1X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of lobetyolin in cancer cells?
A1: Research suggests that this compound disrupts glutamine metabolism in cancer cells. It achieves this by downregulating the expression of ASCT2 (SLC1A5) [, ], a transporter protein responsible for glutamine uptake. This disruption leads to a reduction in the levels of glutamine, glutamic acid, α-ketoglutarate, ATP, and GSH, ultimately inducing apoptosis (programmed cell death) [, ].
Q2: How does this compound impact the AKT/GSK3β signaling pathway?
A2: Studies show that this compound downregulates c-Myc, a protein involved in cell growth and proliferation. This downregulation is mediated by the AKT/GSK3β signaling pathway. Overexpression of Myr-AKT, a constitutively active form of AKT, was found to reverse the this compound-induced downregulation of c-Myc and ASCT2 [].
Q3: Does this compound affect the p53 tumor suppressor pathway?
A3: In vitro studies indicate that this compound's effect on cancer cells might be related to the p53 pathway. This compound treatment was found to increase p53 translocation to the nucleus and upregulate p21 and Bax expression []. Interestingly, inhibiting p53 with Pifithrin-α enhanced this compound's inhibitory effect on ASCT2-mediated apoptosis, suggesting a complex interplay between this compound and the p53 pathway [].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C20H26O2, and its molecular weight is 298.42 g/mol.
Q5: Is there spectroscopic data available for this compound?
A5: While the provided research excerpts do not detail specific spectroscopic data, various techniques like NMR (Nuclear Magnetic Resonance) and Mass Spectrometry are routinely employed for structural elucidation of compounds like this compound [].
Q6: Are there any specific formulation strategies to enhance this compound's stability, solubility, or bioavailability?
A6: The research excerpts primarily focus on this compound's extraction and quantification. Further investigation is needed to explore formulation approaches that could improve its pharmaceutical properties like stability, solubility, and bioavailability.
Q7: What is the bioavailability of this compound?
A8: A comparative pharmacokinetic study in rats demonstrated that the bioavailability of pure this compound was 3.90%, significantly lower than that observed after administering Codonopsis pilosula extract (6.97%) []. This suggests that other components in the extract might enhance this compound absorption or reduce its metabolism.
Q8: What is the elimination half-life of this compound?
A9: The elimination half-life (t1/2) of this compound in rats was found to be statistically different between pure this compound and Codonopsis pilosula extract, indicating potential influence of co-administered components on its pharmacokinetic profile [].
Q9: What cancer cell lines have shown sensitivity to this compound in vitro?
A10: In vitro studies have demonstrated the anti-cancer effects of this compound on breast cancer cell lines MDA-MB-231 and MDA-MB-468 [] and the colon cancer cell line HCT-116 [].
Q10: Has this compound shown efficacy in in vivo models of cancer?
A11: Yes, this compound exhibited anti-cancer properties in a nude mice model, but the specific details are not provided in the excerpts. Further research is needed to explore its efficacy in different in vivo models and assess its therapeutic potential [].
Q11: Are there any preclinical or clinical studies investigating the efficacy and safety of this compound?
A11: The provided excerpts primarily focus on preclinical research, highlighting the need for further investigations, including clinical trials, to evaluate the efficacy and safety of this compound in humans.
Q12: What is the safety profile of this compound?
A12: The research excerpts do not provide detailed information about the toxicity profile of this compound. Thorough toxicological studies are essential to determine its safety profile, potential adverse effects, and safe dosage ranges.
Q13: What analytical methods are commonly used for the detection and quantification of this compound?
A14: High-performance liquid chromatography (HPLC) coupled with UV detection is widely employed for the determination of this compound in various matrices, including plant extracts and biological samples [, , , , , , , , , , ].
Q14: Has mass spectrometry been used in this compound research?
A15: Yes, UPLC-MS/MS has been used to determine this compound in rat plasma for pharmacokinetic studies [], and HPLC-MS/MS has been employed to identify this compound and other compounds in Codonopsis Radix [].
Q15: What is the connection between this compound and the plant Codonopsis pilosula?
A16: this compound is a major bioactive constituent of Codonopsis pilosula, a plant used in traditional Chinese medicine [, , , , ].
Q16: How does the content of this compound vary in Codonopsis pilosula from different geographical locations?
A17: Studies show that this compound content varies significantly in Codonopsis pilosula depending on its geographical origin and growing conditions [, , , , , ].
Q17: Does sulfur fumigation affect the this compound content in Codonopsis pilosula?
A18: Yes, sulfur fumigation, a common practice for preserving herbal medicines, can significantly affect the content of this compound in Codonopsis pilosula [].
Q18: How does the method of drying Codonopsis pilosula affect this compound content?
A19: Different drying methods, such as natural drying and plasma drying, can influence the this compound content in Codonopsis pilosula. For example, plasma drying was found to preserve a higher this compound content compared to natural drying [].
Q19: How do different cultivation methods affect the this compound content in Codonopsis pilosula?
A20: Studies have shown that factors like the use of plant growth regulators, pinching (removal of apical buds), and shelving (providing support for plant growth) can significantly influence the accumulation of this compound in Codonopsis pilosula [, , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.